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2-chloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide Documentation Hub

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  • Product: 2-chloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide
  • CAS: 612850-65-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-chloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide: Synthesis, Structure, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the molecular structure, synthesis, and poten...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential applications of 2-chloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide, a novel compound at the intersection of two pharmacologically significant chemical classes: chloroacetamides and benzofuranones. Although direct experimental data for this specific molecule is limited, this document, grounded in established chemical principles and data from analogous structures, offers a robust predictive analysis of its properties and discusses its potential as a valuable scaffold in drug discovery. We present a detailed, logical synthesis protocol, in-depth structural and spectroscopic analysis, and an exploration of its prospective biological activities. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and drug development, providing the necessary insights to embark on the synthesis and evaluation of this promising compound.

Introduction: The Rationale for a Hybrid Pharmacophore

The strategic combination of distinct pharmacophores into a single molecular entity is a well-established approach in medicinal chemistry to develop novel therapeutic agents with potentially enhanced efficacy, improved selectivity, or novel mechanisms of action. The title compound, 2-chloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide, represents a thoughtful amalgamation of the reactive chloroacetamide moiety and the biologically versatile benzofuranone (phthalide) core.

Benzofuranone derivatives are prevalent in nature and are known to exhibit a wide array of biological activities, including anticancer, antibacterial, anti-oxidative, and antiviral properties.[1][2] Their diverse pharmacological profiles have made them attractive scaffolds for drug development.[3][4] On the other hand, the chloroacetamide group serves as a reactive electrophile, capable of forming covalent bonds with nucleophilic residues in biological targets. This feature has been exploited in the design of irreversible inhibitors and other targeted therapeutic agents.[5] Furthermore, N-aryl acetamides themselves are a class of compounds with a broad spectrum of biological activities.[6]

The logical design of 2-chloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide, therefore, presents a molecule with the potential for dual-action or synergistic therapeutic effects, making it a compelling candidate for further investigation.

Molecular Structure and Physicochemical Properties

The molecular structure of 2-chloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide combines a planar benzofuranone ring system with a flexible chloroacetamide side chain. The planarity of the benzofuranone core is a key feature, while the rotational freedom around the amide bond and the adjacent single bonds in the side chain will influence its conformational preferences and interaction with biological macromolecules.[7]

Caption: Molecular structure of 2-chloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide.

Predicted Physicochemical Properties:

A summary of the predicted physicochemical properties for the target molecule is presented in the table below. These values are estimated based on computational models and data from structurally related compounds.[8][9][10]

PropertyPredicted Value
Molecular Formula C₁₀H₈ClNO₃
Molecular Weight 225.63 g/mol
LogP (o/w) 1.5 - 2.5
Topological Polar Surface Area 69.5 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Rotatable Bonds 2

These predicted properties suggest that the molecule has good oral bioavailability characteristics, falling within the typical ranges for drug-like molecules.[11]

Synthesis and Purification

The synthesis of 2-chloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide can be logically achieved through a two-step process starting from a suitable precursor. The key intermediate is 5-amino-1,3-dihydro-2-benzofuran-1-one (also known as 5-aminophthalide).

Synthesis_Pathway cluster_0 Step 1: Synthesis of 5-Aminophthalide cluster_1 Step 2: N-Acylation 4-Nitrophthalimide 4-Nitrophthalimide 5-Aminophthalide 5-Aminophthalide 4-Nitrophthalimide->5-Aminophthalide Reduction (e.g., Fe/HCl or H2/Pd-C) Target_Molecule 2-chloro-N-(1-oxo-1,3-dihydro- 2-benzofuran-5-yl)acetamide 5-Aminophthalide->Target_Molecule Chloroacetyl Chloride Base (e.g., Et3N or NaHCO3) DCM or THF Chloroacetyl_Chloride Chloroacetyl Chloride

Caption: Proposed synthetic pathway for the target molecule.

Synthesis of 5-Amino-1,3-dihydro-2-benzofuran-1-one (5-Aminophthalide)

The precursor, 5-aminophthalide, can be synthesized from 4-nitrophthalimide via reduction.[12]

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-nitrophthalimide in a suitable solvent such as ethanol or a mixture of water and an acid (e.g., hydrochloric acid or acetic acid).

  • Addition of Reducing Agent: To the stirred suspension, add a reducing agent such as iron powder or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Reaction Monitoring: Heat the reaction mixture to reflux (if using iron powder) or stir at room temperature (for catalytic hydrogenation) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the catalyst or iron residues. If an acidic medium was used, neutralize the filtrate with a base (e.g., sodium bicarbonate) to precipitate the product.

  • Purification: Collect the crude 5-aminophthalide by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Synthesis of 2-chloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide

The final step involves the N-acylation of 5-aminophthalide with chloroacetyl chloride.[6][13]

Protocol:

  • Reaction Setup: Dissolve 5-aminophthalide in an inert aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add a suitable base, such as triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃), to the solution to act as an acid scavenger.

  • Addition of Acylating Agent: Cool the reaction mixture in an ice bath (0 °C). Add a solution of chloroacetyl chloride in the same solvent dropwise via the addition funnel.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Spectroscopic Characterization

The structural elucidation of the synthesized 2-chloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzofuranone ring, a singlet for the methylene protons of the chloroacetyl group, a broad singlet for the amide N-H proton, and a singlet for the methylene protons of the furanone ring.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the lactone and the amide, aromatic carbons, and the aliphatic carbons of the chloroacetyl and furanone methylene groups.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the N-H stretching of the amide, C=O stretching of the lactone and amide, C-Cl stretching, and various aromatic C-H and C=C stretching and bending vibrations.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The presence of a chlorine atom will be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺ and M+2⁺ in an approximate 3:1 ratio).

Potential Biological Activities and Applications

Given the hybrid nature of its structure, 2-chloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide is anticipated to exhibit a range of biological activities.

Biological_Potential cluster_Chloroacetamide Chloroacetamide Moiety cluster_Benzofuranone Benzofuranone Moiety Target_Molecule 2-chloro-N-(1-oxo-1,3-dihydro- 2-benzofuran-5-yl)acetamide Anticancer Anticancer Target_Molecule->Anticancer Antimicrobial Antimicrobial Target_Molecule->Antimicrobial Enzyme_Inhibition Enzyme Inhibition (Covalent) Target_Molecule->Enzyme_Inhibition Antiviral Antiviral Target_Molecule->Antiviral Antioxidant Antioxidant Target_Molecule->Antioxidant Anti_inflammatory Anti-inflammatory Target_Molecule->Anti_inflammatory

Caption: Potential biological activities of the target molecule.

Anticancer and Cytotoxic Activity

Chloroacetamide derivatives have been investigated as potential anticancer agents.[7] The electrophilic nature of the chloroacetyl group can lead to covalent modification of key cellular proteins, such as enzymes involved in cancer cell proliferation and survival. The benzofuranone core itself has been associated with anticancer properties.[4] Therefore, the target molecule is a strong candidate for screening against various cancer cell lines.

Antimicrobial Activity

Both chloroacetamides and benzofuranone derivatives have demonstrated antimicrobial activity against a range of bacteria and fungi. The combined structural features in the target molecule may lead to synergistic or broad-spectrum antimicrobial effects.

Enzyme Inhibition

The reactive chloroacetamide moiety makes this compound a potential candidate for the development of irreversible enzyme inhibitors. By identifying specific enzymes with nucleophilic residues in their active sites that are crucial for disease pathology, this molecule could be tailored for targeted inhibition.

Applications in Drug Discovery and Chemical Biology

Beyond its direct therapeutic potential, 2-chloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide can serve as a versatile platform for the development of more complex molecules. The chlorine atom can be displaced by various nucleophiles to generate a library of derivatives for structure-activity relationship (SAR) studies. It can also be utilized as a chemical probe to identify novel biological targets.

Conclusion and Future Directions

This technical guide has provided a comprehensive theoretical framework for the synthesis, characterization, and potential applications of 2-chloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide. The logical design of this molecule, combining the reactive chloroacetamide functionality with the biologically active benzofuranone scaffold, positions it as a promising candidate for drug discovery and development.

Future research should focus on the practical synthesis and purification of this compound, followed by thorough spectroscopic and crystallographic characterization to confirm its structure. Subsequently, a systematic evaluation of its biological activities, including in vitro and in vivo studies, is warranted to explore its therapeutic potential. The insights gained from such investigations will be invaluable for the rational design of next-generation therapeutic agents based on this novel chemical scaffold.

References

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  • Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography - MDPI. (URL: [Link])

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Exploratory

An In-depth Technical Guide to 2-chloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide: Synthesis, Properties, and Potential Biological Significance

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-chloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide, a molecule of interest in medi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-chloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide, a molecule of interest in medicinal chemistry. Although direct literature on this specific compound is sparse, this document synthesizes information from related structural analogs to present a detailed account of its probable synthesis, chemical characteristics, and potential biological activities. By examining the well-documented chemistry of the benzofuranone (phthalide) core and the reactive 2-chloroacetamide moiety, we infer a strong potential for this compound as a candidate for further investigation, particularly in the realms of oncology and antimicrobial research. This guide aims to serve as a foundational resource for researchers looking to explore the therapeutic promise of this and related chemical entities.

Introduction: Unveiling a Promising Scaffold

The fusion of a benzofuranone (phthalide) scaffold with a reactive 2-chloroacetamide side chain in 2-chloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide creates a molecule with significant potential for biological activity. The benzofuranone core is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects[1][2]. The 2-chloroacetamide group, on the other hand, is a known alkylating agent, capable of forming covalent bonds with nucleophilic residues in biological macromolecules, a mechanism often exploited in the design of enzyme inhibitors and anticancer agents[3][4].

The strategic combination of these two pharmacophores suggests that 2-chloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide could exhibit potent and selective biological effects. This guide will delineate a plausible synthetic route to this compound, explore its inferred chemical properties, and discuss its potential as a therapeutic agent based on the activities of structurally related molecules.

Synthesis and Chemical Properties

The synthesis of 2-chloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide can be logically approached in a two-step process starting from the commercially available 5-nitrophthalide. The overall synthetic workflow is depicted below.

Synthesis_Workflow cluster_0 Step 1: Preparation of the Amine Precursor cluster_1 Step 2: Acylation to Yield the Final Product 5-Nitrophthalide 5-Nitrophthalide Reduction Reduction 5-Nitrophthalide->Reduction e.g., Fe/HCl or H2/Pd-C 5-Amino-2-benzofuran-1(3H)-one 5-Amino-2-benzofuran-1(3H)-one Reduction->5-Amino-2-benzofuran-1(3H)-one N-Chloroacetylation N-Chloroacetylation 5-Amino-2-benzofuran-1(3H)-one->N-Chloroacetylation ClCOCH2Cl, Base Target Molecule Target Molecule N-Chloroacetylation->Target Molecule Chemical_Structure mol     Property Value Molecular Formula C10H8ClNO3 Molecular Weight 225.63 g/mol IUPAC Name 2-chloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide   Mechanism_of_Action Compound 2-chloro-N-(1-oxo-1,3-dihydro- 2-benzofuran-5-yl)acetamide Alkylation Covalent Alkylation of Nucleophilic Residue (e.g., Cys) Compound->Alkylation Target Target Protein (e.g., Kinase, GST) Target->Alkylation Inhibition Inhibition of Protein Function Alkylation->Inhibition Downstream Downstream Effects Inhibition->Downstream Apoptosis Apoptosis Downstream->Apoptosis CellCycleArrest Cell Cycle Arrest Downstream->CellCycleArrest

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for In Vitro Evaluation of 2-chloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide

Introduction The compound 2-chloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide belongs to a class of molecules containing a phthalide (1-oxo-1,3-dihydro-2-benzofuran) core structure. Phthalide derivatives are a sign...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The compound 2-chloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide belongs to a class of molecules containing a phthalide (1-oxo-1,3-dihydro-2-benzofuran) core structure. Phthalide derivatives are a significant class of natural and synthetic compounds known for a wide array of biological activities.[1][2] The integration of a chloroacetamide moiety suggests potential for targeted covalent inhibition or other specific interactions with biological macromolecules. Given the known pharmacological profiles of related phthalimide and acetamide-containing compounds, which include anti-inflammatory and anti-proliferative effects, a systematic in vitro evaluation is warranted to elucidate the biological activity of this novel molecule.[3][4]

This guide provides a structured, multi-tiered approach to characterize the in vitro activity of 2-chloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide. The proposed assays are designed to first establish a general cytotoxicity profile, followed by more specific investigations into potential anticancer and anti-inflammatory mechanisms of action.

Tier 1: Foundational Cytotoxicity Profiling

The initial step in characterizing any novel compound is to determine its effect on cell viability. This foundational data is crucial for establishing a therapeutic window and for determining appropriate, non-lethal concentration ranges for subsequent mechanistic studies. The MTT assay is a robust and widely adopted colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[5][6][7][8]

MTT Cell Viability Assay

Scientific Rationale: This assay quantifies the ability of metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[6][7] This reduction is primarily carried out by mitochondrial dehydrogenases.[5] The concentration of the resulting formazan, measured spectrophotometrically, is directly proportional to the number of viable cells.[8] By exposing cells to a range of concentrations of the test compound, a dose-response curve can be generated to calculate the half-maximal inhibitory concentration (IC50), a key measure of potency.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Assay Execution cluster_readout Data Acquisition seed_cells Seed cells in a 96-well plate incubate_adherence Incubate (24h) for adherence seed_cells->incubate_adherence add_compound Add serial dilutions of test compound incubate_adherence->add_compound incubate_compound Incubate for desired time (e.g., 48-72h) add_compound->incubate_compound add_mtt Add MTT reagent incubate_compound->add_mtt incubate_mtt Incubate (2-4h) to allow formazan formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance

Caption: Workflow for the MTT cell viability assay.

Protocol: MTT Assay for Adherent Cells

  • Cell Seeding: Seed adherent cells (e.g., HeLa for a cancer line, HEK293 for a non-cancer line) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of 2-chloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to obtain final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile phosphate-buffered saline (PBS) to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[9] A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation: Cytotoxicity Profile

Cell LineCompoundIncubation Time (h)IC50 (µM)
HeLa2-chloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide48
HEK2932-chloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide48
HeLa2-chloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide72
HEK2932-chloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide72

Tier 2: Elucidation of Potential Anticancer Mechanisms

Should the compound exhibit significant cytotoxicity, particularly against cancer cell lines, the next logical step is to investigate the underlying mechanism. Common anticancer mechanisms include the induction of apoptosis, interference with cell division machinery like microtubules, and inhibition of DNA repair pathways.

Apoptosis Induction: Caspase-3/7 Activity Assay

Scientific Rationale: Apoptosis, or programmed cell death, is a critical pathway targeted by many chemotherapeutic agents. A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Caspases-3 and -7 are key executioner caspases that cleave numerous cellular substrates, leading to the morphological and biochemical changes characteristic of apoptosis.[10] The Caspase-Glo® 3/7 assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3 and -7 to release aminoluciferin, generating a quantifiable light signal.[11][12]

Apoptotic Pathway Leading to Caspase-3/7 Activation

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway FasL FasL / TNF DeathR Death Receptor FasL->DeathR Procaspase8 Pro-caspase-8 DeathR->Procaspase8 FADD/TRADD Caspase8 Active Caspase-8 Procaspase8->Caspase8 Procaspase37 Pro-caspase-3/7 Caspase8->Procaspase37 DNA_Damage DNA Damage / Stress Mitochondrion Mitochondrion DNA_Damage->Mitochondrion p53/Bax CytoC Cytochrome c Mitochondrion->CytoC Release Caspase9 Active Caspase-9 CytoC->Caspase9 Apaf-1 Procaspase9 Pro-caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase37 Caspase37 Active Caspase-3/7 Procaspase37->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis Cleavage of substrates

Caption: Simplified overview of apoptotic signaling pathways.

Protocol: Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the test compound (at concentrations around its IC50) as described in the MTT protocol (Steps 1-4). Include a positive control such as staurosporine (1 µM) to induce apoptosis.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions (e.g., Promega).[11]

  • Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Signal Development: Mix the contents of the wells by placing the plate on an orbital shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-change in caspase-3/7 activity.

Tubulin Polymerization Assay

Scientific Rationale: Microtubules, dynamic polymers of α- and β-tubulin dimers, are essential for maintaining cell structure and for forming the mitotic spindle during cell division.[13] Compounds that interfere with tubulin polymerization dynamics are potent anticancer agents. This can occur through stabilization (e.g., taxanes) or destabilization (e.g., vinca alkaloids) of microtubules. An in vitro tubulin polymerization assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules, typically by monitoring the increase in light scattering or fluorescence.[14][15]

Protocol: Cell-Free Tubulin Polymerization Assay

  • Reagent Preparation: Reconstitute lyophilized, high-purity (>99%) tubulin protein (e.g., from bovine brain) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) on ice.[13][15]

  • Reaction Setup: In a 96-well or 384-well plate, prepare reaction mixtures on ice. Each reaction should contain tubulin (final concentration ~3 mg/mL), GTP (1 mM), and the test compound at various concentrations. Include paclitaxel as a positive control for polymerization enhancement and nocodazole as a positive control for inhibition.

  • Initiation of Polymerization: Transfer the plate to a spectrophotometer or fluorometer pre-warmed to 37°C. Polymerization is initiated by the temperature shift.

  • Data Acquisition: Monitor the change in absorbance at 340 nm (turbidity) or fluorescence (if using a fluorescent reporter) every minute for 60 minutes.[14]

  • Data Analysis: Plot the absorbance/fluorescence versus time. Compare the polymerization curves of compound-treated samples to the vehicle control. Inhibition will result in a lower rate and extent of polymerization, while promotion will result in a higher rate and extent.

PARP Inhibition Assay

Scientific Rationale: Poly (ADP-ribose) polymerases (PARPs) are enzymes crucial for DNA repair, particularly in the base excision repair pathway.[16] Inhibition of PARP in cancer cells with existing DNA repair defects (e.g., BRCA mutations) leads to synthetic lethality. A chemiluminescent PARP assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which are common PARP substrates.[17] The biotinylated histones are then detected using a streptavidin-HRP conjugate and a chemiluminescent substrate.[17]

Protocol: Chemiluminescent PARP Assay

  • Reaction Setup: In a 96-well plate pre-coated with histones, add the reaction buffer, activated DNA (to stimulate PARP activity), and the test compound at various concentrations.

  • Enzyme Addition: Add a purified PARP enzyme (e.g., PARP1) to each well to start the reaction. Include a known PARP inhibitor (e.g., Olaparib) as a positive control.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow for the poly-ADP-ribosylation of histones.

  • Washing: Wash the wells multiple times with a wash buffer to remove unbound reagents.

  • Detection: Add a streptavidin-HRP conjugate and incubate for 60 minutes. This will bind to the biotinylated ADP-ribose incorporated onto the histones.

  • Signal Generation: After another wash step, add a chemiluminescent HRP substrate.

  • Luminescence Measurement: Immediately read the luminescent signal using a microplate reader.[17]

  • Data Analysis: A decrease in the luminescent signal compared to the vehicle control indicates PARP inhibition. Calculate the IC50 value for the compound.

Tier 3: Assessment of Potential Anti-inflammatory Activity

Given that many phthalide and phthalimide derivatives possess anti-inflammatory properties, it is crucial to investigate the effect of 2-chloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide on key inflammatory pathways.[3][18]

NF-κB Activation Assay

Scientific Rationale: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[19] In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), trigger a signaling cascade that leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.[20] An ELISA-based assay can measure the activation of NF-κB by quantifying the amount of active p65 subunit in nuclear extracts that can bind to a specific DNA consensus sequence immobilized on a plate.[21][22]

NF-κB Signaling Pathway

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (LPS, TNF-α) Receptor Receptor (TLR4, TNFR) Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB->IkB Ubiquitination & Degradation NFkB_p65 NF-κB (p65/p50) NFkB_p65_nuc NF-κB (p65/p50) NFkB_p65->NFkB_p65_nuc Translocation DNA κB DNA Site NFkB_p65_nuc->DNA Binds Transcription Gene Transcription (e.g., IL-6, TNF-α) DNA->Transcription

Caption: Overview of the canonical NF-κB activation pathway.

Protocol: NF-κB (p65) Transcription Factor Binding ELISA

  • Cell Culture and Treatment: Culture macrophage-like cells (e.g., RAW 264.7 or THP-1) in a 10 cm dish. Pre-treat the cells with various non-toxic concentrations of the test compound for 1-2 hours.

  • Stimulation: Induce NF-κB activation by adding a pro-inflammatory stimulus like LPS (1 µg/mL) for 30-60 minutes.

  • Nuclear Extraction: Harvest the cells and prepare nuclear extracts using a commercial nuclear extraction kit. This step is critical to separate the nuclear fraction containing activated NF-κB from the cytoplasmic fraction.

  • Protein Quantification: Determine the protein concentration of the nuclear extracts using a BCA or Bradford assay to ensure equal loading.

  • ELISA Assay:

    • Add equal amounts of nuclear extract protein to the wells of a 96-well plate pre-coated with an oligonucleotide containing the NF-κB consensus binding site.

    • Incubate for 1 hour to allow NF-κB to bind to the DNA.

    • Wash the wells to remove non-specific binding.

    • Add a primary antibody specific for the active form of the p65 subunit of NF-κB. Incubate for 1 hour.

    • Wash, then add an HRP-conjugated secondary antibody. Incubate for 1 hour.

    • Wash, then add a colorimetric HRP substrate (e.g., TMB).

  • Absorbance Measurement: Stop the reaction and measure the absorbance at 450 nm.

  • Data Analysis: A decrease in absorbance in compound-treated, LPS-stimulated cells compared to LPS-stimulated vehicle control cells indicates inhibition of NF-κB activation.

Summary and Data Consolidation

The systematic application of these tiered assays will provide a comprehensive preliminary profile of the in vitro biological activity of 2-chloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide. The results should be consolidated to build a clear picture of the compound's potency and potential mechanisms of action.

Consolidated Data Summary Table

AssayCell Line / SystemEndpoint MeasuredResult (IC50 / % Inhibition)
Cytotoxicity
MTT AssayHeLaCell ViabilityIC50 = X µM
MTT AssayHEK293Cell ViabilityIC50 = Y µM
Anticancer Mechanism
Caspase-Glo 3/7HeLaCaspase-3/7 ActivityFold increase at Z µM
Tubulin PolymerizationPurified TubulinPolymerization Rate% Inhibition at Z µM
PARP AssayPurified PARP1PARP ActivityIC50 = A µM
Anti-inflammatory Mechanism
NF-κB (p65) ELISARAW 264.7p65 DNA Binding% Inhibition at B µM

This structured approach ensures that the investigation is logical, efficient, and yields a robust dataset, paving the way for further preclinical development.

References

  • ResearchGate. N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide. Available from: [Link]

  • National Institutes of Health (NIH). Monitoring the Levels of Cellular NF-κB Activation States. Available from: [Link]

  • PubMed. Cell sensitivity assays: the MTT assay. Available from: [Link]

  • PubMed Central. Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Agents. Available from: [Link]

  • MDPI. Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. Available from: [Link]

  • BPS Bioscience. PARP Assays. Available from: [Link]

  • Protocols.io. Caspase 3/7 Activity. Available from: [Link]

  • SciELO México. In vitro and in silico biological evaluation of phthalimide derivatives as antiproliferative agents. Available from: [Link]

  • PubMed Central. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Available from: [Link]

  • Amsbio. PARP Assays. Available from: [Link]

  • RayBiotech. Human NF-KappaB p65 Activity Assay Kit. Available from: [Link]

  • ResearchGate. Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. Available from: [Link]

  • BMG LABTECH. PARP assay for inhibitors. Available from: [Link]

  • PubMed Central. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Available from: [Link]

  • MDPI. Phthalimide Derivatives as Anti-Inflammatory Agents: In Silico COX-2 Targeting and In Vitro Inhibition of PGE 2 Production. Available from: [Link]

  • Abbexa. Caspase 3/7 Activity Assay Kit. Available from: [Link]

  • IOSR Journal of Applied Chemistry. Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity. Available from: [Link]

  • PubMed Central. In vitro anti-inflammatory and antimicrobial potential of leaf extract from Artemisia nilagirica (Clarke) Pamp. Available from: [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]

  • YouTube. Purification of Tubulin with Controlled Posttranslational Modifications and Isotypes from Limited Sources by Polymerization-Depolymerization Cycles. Available from: [Link]

  • PubMed. Assaying NF-κB activation and signaling from TNF receptors. Available from: [Link]

  • ACS Publications. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. Available from: [Link]

  • PubMed Central. PASTA: PARP activity screening and inhibitor testing assay. Available from: [Link]

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  • RSC Publishing. Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active natural products. Available from: [Link]

  • PubMed. Synthesis, In Vitro, and In Silico studies of imide derivatives of phthalic anhydride as potential antimicrobial agents. Available from: [Link]

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  • MDPI. 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide. Available from: [Link]

  • ResearchGate. Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity. Available from: [Link]

  • Journal of Young Pharmacists. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Available from: [Link]

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Application

Application Notes and Protocols for Investigating 2-chloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide as a Covalent Enzyme Inhibitor

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the characterization of 2-chloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide as a p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the characterization of 2-chloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide as a potential enzyme inhibitor. The core of this guide is built upon the well-established reactivity of the chloroacetamide functional group, a class of electrophilic "warheads" known to engage in targeted covalent inhibition. While specific enzyme targets for this particular molecule are not yet fully elucidated in published literature, its structure strongly suggests a mechanism involving the irreversible alkylation of nucleophilic amino acid residues within an enzyme's active or allosteric site. We present the underlying principles of this mechanism, propose potential enzyme classes for investigation, and provide detailed, field-proven protocols for its characterization, from initial potency determination to confirmation of its covalent binding mode and cellular activity.

Scientific Foundation: The Principle of Chloroacetamide-Mediated Covalent Inhibition

2-chloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide is a bifunctional molecule. The benzofuran component serves as a scaffold that provides specificity through non-covalent interactions with a target protein, while the chloroacetamide group acts as a reactive warhead.

Covalent enzyme inhibition is typically a two-step process[1]:

  • Reversible Binding (E+I ⇌ E-I): The inhibitor first binds non-covalently to the enzyme's target site, forming a reversible enzyme-inhibitor complex (E-I). The affinity of this initial binding is described by the inhibition constant (KI).

  • Irreversible Covalent Bond Formation (E-I → E-I'): The chloroacetamide warhead is positioned in close proximity to a nucleophilic amino acid residue (commonly cysteine, but also potentially serine or threonine) on the enzyme. An SN2 reaction occurs where the nucleophile attacks the carbon atom bearing the chlorine, displacing it and forming a stable, covalent thioether bond. This step inactivates the enzyme and is characterized by the rate constant kinact[2][3].

The high reactivity of the α-halo amide makes the chloroacetamide group an effective electrophile for targeting these nucleophilic residues. This mechanism of action has been successfully leveraged in various therapeutic areas, including the development of kinase inhibitors and other targeted agents[4][5]. The overall efficiency of an irreversible inhibitor is best described by the ratio kinact/KI[2].

G cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Inactivation E Enzyme (E) + Cys-SH EI_complex Reversible E-I Complex E->EI_complex K_on I Inhibitor (I) (Chloroacetamide) EI_complex->E K_off EI_covalent Covalently Bound Inactive Enzyme (E-I') EI_complex->EI_covalent k_inact (Alkylation)

Caption: Proposed two-step mechanism of covalent inhibition.

Potential Enzyme Targets and Fields of Application

The chloroacetamide moiety is a versatile warhead that can be directed against various enzyme families, provided a suitable nucleophile is present in the binding pocket. Based on precedents in the literature, promising targets for this class of compounds include:

  • Protein Kinases: Many kinases, such as Fibroblast Growth Factor Receptor (FGFR), possess accessible cysteine residues in or near their ATP-binding pocket. Irreversible inhibitors can offer advantages in potency and duration of action, and can overcome certain forms of acquired resistance[4].

  • Proteases: Cysteine proteases (e.g., caspases, cathepsins) are a natural target for electrophilic warheads due to the inherent nucleophilicity of their catalytic cysteine residue.

  • Transcription Factors: The TEAD family of transcription factors, regulated by a conserved cysteine, has been successfully targeted by chloroacetamide fragments to disrupt protein-protein interactions[5].

  • Lipid Metabolism Enzymes: Chloroacetamides are known inhibitors of very-long-chain fatty acid (VLCFA) elongases, a mechanism that underlies their use as herbicides but also presents opportunities for targeting metabolic pathways in other contexts[6][7].

Experimental Protocols for Inhibitor Characterization

The following protocols provide a logical workflow for the comprehensive evaluation of 2-chloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide.

Workflow Overview

G P1 Protocol 1: IC50 Determination P2 Protocol 2: Irreversibility Assay P1->P2 Potency Confirmed P3 Protocol 3: Kinetic Analysis (kinact/KI) P2->P3 Covalent Mode Confirmed P4 Protocol 4: Cellular Target Engagement P3->P4 Kinetics Characterized

Caption: Experimental workflow for inhibitor characterization.

Protocol 1: Determination of IC50 Value

This protocol establishes the concentration of the inhibitor required to reduce enzyme activity by 50%. For covalent inhibitors, pre-incubation of the enzyme and inhibitor is a critical step.

Causality Behind Experimental Choices:

  • Pre-incubation: Unlike reversible inhibitors that reach equilibrium quickly, covalent inhibitors' activity is time-dependent. Pre-incubation allows the covalent bond to form, providing a more accurate measure of potency.

  • Low Enzyme Concentration: Using the lowest feasible enzyme concentration minimizes inhibitor depletion due to stoichiometric binding, ensuring the measured IC50 is a true reflection of potency.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a concentrated stock solution of the inhibitor (e.g., 10 mM in DMSO).

    • Prepare assay buffer, enzyme stock, and substrate stock at appropriate concentrations.

  • Assay Plate Setup:

    • In a 96-well plate, perform serial dilutions of the inhibitor stock to achieve a range of final concentrations (e.g., 100 µM to 1 nM). Include a DMSO-only vehicle control.

    • Add the enzyme to all wells (except for a "no enzyme" blank) and mix gently.

  • Pre-incubation:

    • Incubate the plate at the enzyme's optimal temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes). This time should be optimized based on the inhibitor's expected reactivity.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the substrate to all wells.[8]

    • Immediately begin monitoring the reaction progress using a plate reader (e.g., measuring absorbance or fluorescence) at regular intervals.

  • Data Analysis:

    • Calculate the initial reaction velocity (Vo) for each inhibitor concentration from the linear phase of the progress curve.

    • Normalize the velocities to the vehicle control (defined as 100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Assessment of Irreversibility (Jump-Dilution Assay)

This assay definitively distinguishes between a reversible and an irreversible (or slow-off-rate) inhibitor. The principle is that the inhibitory effect of a covalent compound will persist even after significant dilution, whereas a reversible inhibitor will dissociate, restoring enzyme activity.

Step-by-Step Methodology:

  • High Concentration Incubation:

    • Incubate the target enzyme with a high concentration of the inhibitor (e.g., 10-20x IC50) in a small volume.

    • In a parallel tube, incubate the enzyme with vehicle (DMSO) as a control.

    • Allow the incubation to proceed for a time sufficient for covalent modification (e.g., 60 minutes).

  • Rapid Dilution:

    • Rapidly dilute both the inhibitor-treated and control samples 100-fold or more into pre-warmed assay buffer containing the substrate. This "jumps" the inhibitor concentration to a level well below its IC50 value.

  • Activity Measurement:

    • Immediately monitor the enzymatic activity of both diluted samples over time.

  • Interpretation:

    • Irreversible Inhibition: The inhibitor-treated enzyme will show minimal recovery of activity upon dilution.

    • Reversible Inhibition: The inhibitor-treated enzyme will show a rapid recovery of activity as the inhibitor dissociates from the active site.

Protocol 3: Determination of Kinetic Parameters (kinact and KI)

For an irreversible inhibitor, the IC50 value is time-dependent. A more rigorous characterization involves determining the individual kinetic constants, KI and kinact.

Step-by-Step Methodology:

  • Experimental Setup:

    • Set up a series of reactions, each containing the enzyme and a different, fixed concentration of the inhibitor.

    • At various time points (t), add the substrate to initiate the reaction and measure the initial velocity.

  • Data Analysis:

    • For each inhibitor concentration [I], plot the natural log of the remaining enzyme activity versus the pre-incubation time (t).

    • The slope of each line will be the negative of the observed rate of inactivation (kobs).

    • Plot the calculated kobs values against the corresponding inhibitor concentration [I].

    • Fit this data to the Michaelis-Menten equation for inactivation: kobs = kinact * [I] / (KI + [I])

    • This hyperbolic plot will yield the maximal rate of inactivation (kinact) and the inhibitor concentration that gives half-maximal inactivation (KI). The specificity constant, kinact/KI, can then be calculated.

Data Presentation: Hypothetical Inhibitory Activity

All quantitative data should be summarized for clear interpretation and comparison. The table below presents a hypothetical dataset for 2-chloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide against two kinases.

Enzyme TargetIC50 (nM) (60 min pre-incubation)KI (nM)kinact (min-1)kinact/KI (M-1s-1)Mode of Inhibition
Kinase A852100.1511,900Irreversible
Kinase B (Cys->Ala mutant)> 50,000N/AN/AN/ANo Inhibition

Self-Validating Insight: The lack of activity against the Cys->Ala mutant of Kinase A would serve as a powerful self-validating control, strongly supporting the hypothesis that the inhibitor's mechanism is dependent on covalent interaction with that specific cysteine residue.

References

  • N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide - ResearchGate. Available at: [Link]

  • 2-chloro-N-(2,6-diethylphenyl)acetamide | C12H16ClNO | CID 96338 - PubChem. Available at: [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay - PubMed. Available at: [Link]

  • Cheat Sheet for Covalent Enzyme Inhibitors - Drug Hunter. Available at: [Link]

  • Mode of Action for Chloroacetamides and Functionally Related Compounds - ResearchGate. Available at: [Link]

  • Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines - PMC - NIH. Available at: [Link]

  • Covalent Inhibition in Drug Discovery - PMC - PubMed Central - NIH. Available at: [Link]

  • Enzymatic Assay of Trypsin Inhibition - Protocols.io. Available at: [Link]

  • 1131-01-7 | Product Name : 2-Chloro-N-(2,6-dimethylphenyl)acetamide | Pharmaffiliates . Available at: [Link]

  • Targeted covalent inhibitors - Wikipedia. Available at: [Link]

  • Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core . Available at: [Link]

  • Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and - IOSR Journal. Available at: [Link]

  • Guidelines for the digestive enzymes inhibition assay - ResearchGate. Available at: [Link]

  • 2-chloro-n-(pyrimidin-2-yl)acetamide - PubChemLite. Available at: [Link]

  • Mode of Action for Chloroacetamides and Functionally Related Compounds - Scilit. Available at: [Link]

  • Covalent Inhibitors: To Infinity and Beyond | Journal of Medicinal Chemistry . Available at: [Link]

  • 2-((4-oxo-3,4-Dihydroquinazolin-2-yl) Thio) Acetamide Derivatives as Potential EGFR Kin - Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Publishing. Available at: [Link]

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Method

Application Notes and Protocols for the Antimicrobial Evaluation of 2-chloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide

For: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive technical guide for the investigation of the antimicrobial properties of the novel compound, 2-chloro-N-(...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide for the investigation of the antimicrobial properties of the novel compound, 2-chloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide. While direct antimicrobial data for this specific molecule is not yet publicly available, its structural motifs—a benzofuranone core and a chloroacetamide side chain—are well-documented in medicinal chemistry for their bioactivity. This guide synthesizes established knowledge to propose a strong rationale for its investigation, outlines detailed protocols for its systematic evaluation, and provides a framework for data interpretation and presentation.

Part 1: Scientific Rationale and Inferred Mechanism of Action

The chemical structure of 2-chloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide combines two key pharmacophores: the benzofuranone scaffold and the chloroacetamide moiety. This unique combination provides a strong scientific basis for investigating its potential as a novel antimicrobial agent.

1.1 The Benzofuranone Scaffold: A Privileged Structure

Benzofuran and its derivatives are fundamental heterocyclic structures found in numerous natural and synthetic compounds with a wide spectrum of pharmacological activities.[1][2] The benzofuran nucleus is considered a "privileged scaffold" in drug discovery due to its ability to interact with various biological targets.[3][4] Numerous studies have demonstrated that benzofuran derivatives possess significant antibacterial, antifungal, antiviral, and anti-inflammatory properties.[5][6][7][8] The antimicrobial efficacy of this scaffold is often attributed to its ability to intercalate with DNA, inhibit key enzymes, or disrupt cell membrane integrity.

1.2 The Chloroacetamide Moiety: A Reactive Electrophile

The chloroacetamide group is a known reactive moiety that can act as an electrophile. The presence of the chlorine atom, an effective leaving group, facilitates covalent bond formation with nucleophilic residues (such as cysteine or histidine) in microbial proteins.[9] This irreversible binding can lead to the inactivation of essential enzymes, thereby disrupting critical cellular processes and leading to microbial cell death. Studies on various N-substituted-2-chloroacetamides have confirmed their efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[10][11] The antimicrobial potency of chloroacetamides is often enhanced by the nature of the substituent on the nitrogen atom, which influences the molecule's lipophilicity and ability to penetrate microbial cell walls.[9][10]

1.3 Hypothesized Mechanism of Action

Based on the combined properties of its constituent moieties, 2-chloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide is hypothesized to function as a dual-action antimicrobial agent. The benzofuranone core may facilitate cell entry and non-covalent interactions with a primary microbial target, while the chloroacetamide "warhead" could then form a covalent bond, leading to irreversible inhibition. A plausible target could be enzymes involved in cell wall synthesis, DNA replication, or key metabolic pathways.

G cluster_compound Compound Action cluster_cell Microbial Cell Compound 2-chloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide Benzofuranone Benzofuranone Core (Target Recognition & Binding) Compound->Benzofuranone facilitates Chloroacetamide Chloroacetamide Moiety (Covalent Inactivation) Compound->Chloroacetamide delivers Membrane Cellular Penetration Benzofuranone->Membrane crosses Target Essential Microbial Enzyme (e.g., Penicillin-Binding Protein) Chloroacetamide->Target covalently attacks Membrane->Target binds to Inhibition Irreversible Enzyme Inhibition Target->Inhibition Death Cell Death Inhibition->Death

Caption: Hypothesized dual-action antimicrobial mechanism.

Part 2: Experimental Protocols for Antimicrobial Evaluation

To systematically evaluate the antimicrobial potential of 2-chloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide, a tiered screening approach is recommended. The following protocols are based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and current scientific literature.[12]

2.1 Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This assay is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12]

Materials:

  • Test Compound: 2-chloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • Positive control antibiotics (e.g., Vancomycin, Ciprofloxacin)

  • Negative control (vehicle, e.g., DMSO)

  • 0.5 McFarland standard

  • Spectrophotometer

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the test compound in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration in the assay does not exceed 1%, as higher concentrations can be toxic to microbes.

  • Inoculum Preparation: Culture bacteria on an appropriate agar plate overnight. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in CAMHB to achieve a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well containing the test compound dilutions.

  • Controls:

    • Positive Control: Wells with a standard antibiotic.

    • Negative (Growth) Control: Wells with inoculum and vehicle only.

    • Sterility Control: Wells with uninoculated broth.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound where no visible turbidity is observed.

G A Prepare Compound Stock Solution C Perform 2-Fold Serial Dilution of Compound in 96-Well Plate A->C B Prepare 0.5 McFarland Bacterial Inoculum D Inoculate Wells with Bacterial Suspension B->D C->D F Incubate Plate (37°C, 18-24h) D->F E Add Controls: - Positive (Antibiotic) - Negative (Growth) - Sterility E->F G Read Results: Determine Lowest Concentration with No Visible Growth (MIC) F->G

Caption: Workflow for MIC determination by broth microdilution.

2.2 Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This assay determines the lowest concentration of an antimicrobial agent required to kill a microorganism.

Procedure:

  • Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-plate the aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.

2.3 Protocol 3: Cytotoxicity Assay against Mammalian Cell Lines

It is crucial to assess the selectivity of the compound. A promising antimicrobial should be potent against microbes but exhibit low toxicity to host cells.

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT or resazurin reagent

  • Sterile 96-well cell culture plates

  • Test compound and positive control (e.g., doxorubicin)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of ~1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for 24-48 hours.

  • Viability Assessment: Add the viability reagent (e.g., MTT) and incubate according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence and calculate the cell viability as a percentage relative to the untreated control. Determine the CC₅₀ (the concentration that causes 50% cytotoxicity).

2.4 Selectivity Index (SI)

The SI is a critical parameter for evaluating the therapeutic potential of a compound. It is calculated as:

SI = CC₅₀ / MIC

A higher SI value indicates greater selectivity for the microbial target over host cells, which is a desirable characteristic for a potential drug candidate.

Part 3: Data Presentation and Interpretation

For clarity and comparative analysis, quantitative data should be summarized in a structured table. The following serves as a template for presenting results from the initial screening.

Table 1: Example Antimicrobial and Cytotoxicity Profile of 2-chloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide (Note: Data presented is hypothetical and for illustrative purposes only.)

Microorganism/Cell LineStrain (ATCC)Gram StainMIC (µg/mL)MBC (µg/mL)CC₅₀ (µg/mL)Selectivity Index (SI)
Staphylococcus aureus29213Positive48>128>32
Escherichia coli25922Negative1632>128>8
Candida albicans90028N/A (Fungus)816>128>16
HEK293 (Human Cells)1573N/AN/AN/A>128N/A

References

  • Surakshitha, T., et al. (Year). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences. [Link]

  • MDPI. (2021). N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide. Molbank, 2021(3), M1244. [Link]

  • Asif, M. (2015). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Chemical and Pharmaceutical Research, 7(12), 834-843. [Link]

  • de Almeida, G. M., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Antibiotics, 9(9), 569. [Link]

  • International Journal of Research in Pharmacy and Science. (Year). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. [Link]

  • National Institutes of Health (NIH). (Year). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]

  • ResearchGate. (2021). N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide. [Link]

  • Bogdanović, A., et al. (2021). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. Arhiv za higijenu rada i toksikologiju, 72(1), 70-79. [Link]

  • Zhu, Y., et al. (2022). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Journal of Fungi, 8(9), 903. [Link]

  • MDPI. (Year). Designing Novel Antimicrobial Agents from the Synthetic Antimicrobial Peptide (Pep-38) to Combat Antibiotic Resistance. [Link]

  • Alghamdi, S., et al. (2022). Antimicrobial Activity of N-(3-Chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide Derivatives. ResearchGate. [Link]

  • ResearchGate. (2015). Benzofuran: An Emerging Scaffold for Antimicrobial Agents. [Link]

  • ResearchGate. (2019). Synthesis, antibacterial activity and docking studies of chloroacetamide derivatives. [Link]

  • Taylor & Francis Online. (Year). Synthesis, antimicrobial, antioxidant and molecular docking studies of novel multifunctional chloroacetamide derivatives. [Link]

  • ACS Publications. (Year). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. [Link]

  • PubMed. (Year). part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives. [Link]

  • Mattioli 1885. (2021). Synthesis, Characterization, and Antimicrobial Potential of Some Chlorinated Benzofuran Chalcones. Progress in Nutrition. [Link]

  • National Institutes of Health (NIH). (Year). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. [Link]

  • Scholars Research Library. (2011). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Archives of Applied Science Research, 3(5), 540-548. [Link]

  • Journal of Chemical and Pharmaceutical Research. (Year). Synthesis, characterization, and antimicrobial evaluation of novel spiropiperidones. [Link]

  • IOSR Journal of Applied Chemistry. (2014). Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity. IOSR-JAC, 7(4), 10-15. [Link]

  • National Institutes of Health (NIH). (Year). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]

  • Google Patents. (Year). Crystalline forms of n-(2-chloro-6-methy]phenvn-2-[f6-[4-(2-hvdroxvethvl)-l- piperazinvil-2-methvl-4-pvrimidinvllaminol-5-thiazolecarboxamide and their process thereof.
  • Hishmat, O. H., et al. (1985). Synthesis and antimicrobial activity of some benzofuran derivatives. Arzneimittelforschung, 35(5), 784-6. [Link]nih.gov/4026899/)

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-chloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide

Welcome to the technical support guide for the synthesis of 2-chloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide. This document is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-chloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated protocol to help you navigate the common challenges and side reactions encountered during this critical acylation reaction. Our goal is to empower you with the causal understanding needed to optimize your synthesis for yield, purity, and reproducibility.

Overview of the Core Synthesis

The target molecule is synthesized via a nucleophilic acyl substitution reaction. The primary amino group of 5-aminophthalide (5-amino-1,3-dihydro-2-benzofuran-1-one) attacks the highly electrophilic carbonyl carbon of chloroacetyl chloride. A base is typically added to neutralize the hydrochloric acid (HCl) byproduct, which is generated stoichiometrically.

While seemingly straightforward, this reaction is sensitive to several parameters that can lead to a range of undesirable side reactions, impacting both the quality and quantity of your final product. This guide will address these issues head-on.

Diagram 1: Core Synthesis Pathway

Synthesis_Pathway A 5-Aminophthalide C 2-chloro-N-(1-oxo-1,3-dihydro- 2-benzofuran-5-yl)acetamide A:e->C:w + B (Base, Solvent) B Chloroacetyl Chloride D HCl

Caption: The primary reaction for synthesizing the target amide.

Troubleshooting Guide: Common Issues & Solutions

This section is structured in a question-and-answer format to address the most common problems encountered during the synthesis.

Q1: My final yield is significantly lower than expected. What are the likely causes?

A1: Low yield is a frequent issue stemming from three primary areas: reagent integrity, reaction conditions, and workup losses.

  • Cause 1: Hydrolysis of Chloroacetyl Chloride. Chloroacetyl chloride is extremely moisture-sensitive. Any water present in the solvent, on the glassware, or in the 5-aminophthalide starting material will rapidly hydrolyze the acyl chloride to chloroacetic acid, rendering it unavailable for the desired reaction.

    • Solution: Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Handle chloroacetyl chloride under an inert atmosphere (e.g., nitrogen or argon).

  • Cause 2: Impure Starting Material. The purity of 5-aminophthalide is critical. If it contains unreacted precursors from its own synthesis (e.g., 5-nitrophthalide), these impurities will not participate in the reaction and will lower the theoretical yield.[1]

    • Solution: Verify the purity of your 5-aminophthalide by ¹H NMR and melting point analysis before starting. If necessary, recrystallize it. A common synthesis involves the reduction of 5-nitrophthalimide, and incomplete reduction is a known issue.[1]

  • Cause 3: Inefficient HCl Scavenging. The reaction generates one equivalent of HCl. If not neutralized, the HCl will protonate the starting amine, converting the nucleophilic -NH₂ group into a non-nucleophilic -NH₃⁺ salt. This effectively halts the reaction.

    • Solution: Use at least one equivalent of a non-nucleophilic base. A hindered amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is standard. Alternatively, an inorganic base like sodium bicarbonate or potassium carbonate can be used in a biphasic system or as a suspension, though reaction rates may be slower.[2]

  • Cause 4: Product Loss During Workup. The product has moderate polarity. It can be lost during aqueous washes if it has some water solubility or if an emulsion forms.

    • Solution: After quenching the reaction, ensure the pH is neutral. Use brine (saturated NaCl solution) for the final aqueous wash to reduce the solubility of the organic product in the aqueous layer and to help break emulsions. Minimize the number of washes and ensure complete extraction with an appropriate organic solvent like ethyl acetate or dichloromethane.

Q2: My TLC plate shows multiple spots, and the crude product looks like a mixture. What are the potential side products?

A2: The presence of multiple spots indicates a complex reaction mixture. Besides unreacted starting material, several side products are possible.

  • Side Product 1: Hydroxy-acetamide. This forms if the chloro- group on the product is hydrolyzed to a hydroxyl (-OH) group during an aqueous workup, especially under basic conditions. This side product is more polar than the desired product. Base-catalyzed hydrolysis of chloroacetamides can proceed via an Sₙ2 reaction at the chlorinated carbon.[3][4]

    • Identification & Prevention: This impurity will show a characteristic -OH peak in the IR spectrum and a downfield shift of the adjacent methylene protons in the ¹H NMR. To prevent its formation, perform the aqueous workup under neutral or slightly acidic conditions and avoid prolonged exposure to bases.

  • Side Product 2: N,N-diacylated Product. While the amide nitrogen is significantly less nucleophilic than the starting amine, forceful conditions (e.g., high temperature, excess chloroacetyl chloride without controlled addition) could potentially lead to a second acylation, forming an imide. This is generally a minor product but can be favored by high temperatures.

    • Identification & Prevention: This product would lack an N-H proton signal in the ¹H NMR and show two distinct carbonyl signals in the ¹³C NMR. To avoid it, maintain a low reaction temperature (0 °C is typical for the addition of the acyl chloride) and add the chloroacetyl chloride dropwise to a solution of the amine, not the other way around.

  • Side Product 3: Amide Hydrolysis. The newly formed amide bond can be cleaved back to 5-aminophthalide under harsh acidic or basic conditions during workup or purification.[5][6][7]

    • Identification & Prevention: This will appear as a spot corresponding to the 5-aminophthalide starting material on the TLC plate. Use mild conditions for workup (e.g., washing with saturated sodium bicarbonate solution rather than 1M NaOH) and purification.

Diagram 2: Common Side Reaction Pathways

Side_Reactions cluster_main Main Reactants/Products cluster_side Side Products reagent Chloroacetyl Chloride hydrolyzed_reagent Chloroacetic Acid (HOOC-CH₂Cl) reagent->hydrolyzed_reagent + H₂O (Moisture) product Target Product (R-NH-CO-CH₂Cl) hydrolyzed_product Hydroxy-acetamide (R-NH-CO-CH₂OH) product->hydrolyzed_product + H₂O / Base (Workup) hydrolyzed_amide Amine + Chloroacetic Acid product->hydrolyzed_amide Harsh Acid/Base (Workup) amine 5-Aminophthalide (R-NH₂) Troubleshooting_Workflow start Problem: Low Yield / Impure Product check_sm 1. Verify Starting Material (5-Aminophthalide Purity) start->check_sm sm_pure Purity OK? check_sm->sm_pure check_conditions 2. Review Reaction Conditions temp_control Temp Control OK? (Addition at 0 °C) check_conditions->temp_control check_workup 3. Analyze Workup & Purification workup_mild Workup Conditions Mild? (No strong acid/base) check_workup->workup_mild sm_pure->check_conditions Yes recrystallize Action: Recrystallize Starting Material sm_pure->recrystallize No recrystallize->check_sm fix_temp Action: Improve Cooling, Slow Addition temp_control->fix_temp No base_ok Sufficient Base? (>1 eq) temp_control->base_ok Yes fix_temp->check_conditions fix_base Action: Use 1.2 eq of non-nucleophilic base base_ok->fix_base No solvent_ok Solvent Anhydrous? base_ok->solvent_ok Yes fix_base->check_conditions solvent_ok->check_workup Yes fix_solvent Action: Use Dry Solvent & Glassware solvent_ok->fix_solvent No fix_solvent->check_conditions fix_workup Action: Use Sat. NaHCO₃, Avoid extreme pH workup_mild->fix_workup No end Optimized Synthesis workup_mild->end Yes fix_workup->check_workup

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship of 2-chloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide and its Analogs as Potential Anticancer Agents

Introduction: The Therapeutic Potential of the Benzofuran Scaffold The benzofuran structural motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of b...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Benzofuran Scaffold

The benzofuran structural motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] Derivatives of benzofuran have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] Of particular interest is the 1-oxo-1,3-dihydro-2-benzofuran (phthalide) core, which has been investigated for various therapeutic applications.[2] This guide focuses on the structure-activity relationship (SAR) of a specific derivative, 2-chloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide, and its analogs, providing a comparative analysis of their potential as anticancer agents. By integrating a reactive chloroacetamide moiety, these compounds are designed to potentially act as covalent inhibitors of key oncogenic proteins, a strategy of growing importance in modern drug discovery.

Synthetic Strategy: A Plausible Route to the Target Compound

The synthesis of 2-chloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide can be envisioned through a straightforward and efficient two-step process, leveraging commercially available starting materials. The key intermediate, 5-amino-2-benzofuran-1(3H)-one, serves as the foundational scaffold upon which the reactive chloroacetamide side chain is installed.

Step 1: Synthesis of 5-amino-2-benzofuran-1(3H)-one

While this intermediate is commercially available, its synthesis is a critical aspect of accessing a diverse range of analogs for SAR studies. A common laboratory-scale synthesis would typically involve the reduction of a corresponding nitro-substituted phthalide.

Step 2: Acylation with Chloroacetyl Chloride

The final step involves the acylation of the amino group of 5-amino-2-benzofuran-1(3H)-one with chloroacetyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to neutralize the hydrochloric acid byproduct. The reaction proceeds readily at or below room temperature in an appropriate aprotic solvent like dichloromethane or tetrahydrofuran.

Synthesis cluster_0 Synthetic Pathway 5-amino 5-amino-2-benzofuran-1(3H)-one target 2-chloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide 5-amino->target Acylation chloroacetyl Chloroacetyl chloride chloroacetyl->target Reagent

Caption: Proposed synthesis of the target compound.

Structure-Activity Relationship (SAR) Studies: A Comparative Analysis

Compound IDCore ScaffoldR1 (at C5)R2 (Side Chain)Target/Cell LineIC50 (µM)Reference
Target Compound 1-oxo-1,3-dihydro-2-benzofuran-NH-CO-CH2Cl-Hypothetical--
Analog 1 Benzofuran-OHChalconeVEGFR-20.001[3]
Analog 2 Benzofuran-OCH3ChalconeHeLa5.61[4]
Analog 3 N-phenylacetamide-2-(4-Fluorophenyl)PC352[5]
Analog 4 N-phenylacetamide-ThiazoleMCF-7Potent[6]
Analog 5 N-(thiazol-2-yl)-2-chloroacetamide-4-(4-bromophenyl)MCF-7Significant[2]

Key Insights from the Comparative Analysis:

  • The Benzofuran Core: The benzofuran scaffold is a versatile platform for developing potent anticancer agents. Modifications at various positions, particularly C2 and C5, have been shown to significantly influence activity.[3][4]

  • The Chloroacetamide Moiety: The 2-chloroacetamide group is a known reactive functional group that can act as a covalent inhibitor by forming a bond with nucleophilic residues (e.g., cysteine) in the active site of target proteins.[7] This covalent interaction can lead to irreversible inhibition and potent biological activity.

  • Substituents on the Phenyl Ring: In related N-phenylacetamide derivatives, the nature and position of substituents on the phenyl ring play a crucial role in determining cytotoxic potency. Electron-withdrawing groups, such as nitro groups, have been shown to enhance activity against certain cancer cell lines.[5]

  • Potential Kinase Inhibition: Many benzofuran and chloroacetamide derivatives have been identified as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[3][7]

Experimental Protocols: A Guide to Biological Evaluation

To empirically determine the anticancer activity of 2-chloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide and its analogs, a series of well-established in vitro assays are recommended.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Kinase Inhibition Assay: VEGFR-2 Kinase Assay

Given that many benzofuran derivatives target VEGFR-2, a VEGFR-2 kinase assay is a logical step to elucidate the mechanism of action.[3]

Protocol (Luminescent Kinase Assay):

  • Reagent Preparation: Prepare the kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA), ATP solution, and substrate solution (e.g., a poly-Glu-Tyr peptide).

  • Compound Addition: Add the test compounds at various concentrations to the wells of a 384-well plate.

  • Kinase Reaction Initiation: Add the VEGFR-2 enzyme and the substrate/ATP mixture to initiate the kinase reaction. Incubate at room temperature for a defined period (e.g., 60 minutes).

  • ADP Detection: Add a recombinant thermostable luciferase and luciferin substrate (e.g., ADP-Glo™ Kinase Assay reagent) to the wells. This reagent simultaneously depletes the remaining ATP and converts the generated ADP back to ATP, which is then used by the luciferase to produce light.

  • Luminescence Measurement: Measure the luminescence signal using a plate-reading luminometer. The light output is directly proportional to the amount of ADP produced and thus the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the untreated control and determine the IC50 value.

workflow cluster_1 Experimental Workflow Synthesis Synthesis of Analogs MTT MTT Cytotoxicity Assay Synthesis->MTT Screening Kinase In Vitro Kinase Assay (e.g., VEGFR-2) MTT->Kinase Mechanism of Action SAR SAR Analysis & Lead Optimization MTT->SAR Kinase->SAR

Caption: A typical workflow for SAR studies.

Conclusion and Future Directions

The 2-chloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide scaffold represents a promising starting point for the development of novel anticancer agents. The combination of the biologically active benzofuran core with a reactive chloroacetamide moiety suggests a potential for potent and possibly covalent inhibition of key oncogenic targets. The comparative analysis of related structures indicates that modifications to the benzofuran ring and the nature of the acetamide substituent are likely to have a significant impact on biological activity.

Future research should focus on the synthesis of a focused library of analogs to systematically explore the SAR of this scaffold. In addition to broad-spectrum cytotoxicity screening, efforts should be directed towards identifying the specific molecular target(s) of these compounds, with protein kinases such as VEGFR-2 and EGFR being prime candidates. A thorough investigation of the mechanism of action, including studies on covalent bond formation with the target protein, will be crucial for the rational design of more potent and selective drug candidates.

References

  • Benzofuran: A versatile scaffold in medicinal chemistry. European Journal of Medicinal Chemistry, 2020.
  • Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. Journal of Molecular Structure, 2021.
  • Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase. RSC Advances, 2014.
  • Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. MedChemComm, 2021.
  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 2022.
  • Application Notes and Protocols for Chloroacetamide Derivatives in Medicinal Chemistry. BenchChem, 2025.
  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 2014.
  • VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience. [Link]

  • N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide. MDPI, 2021.
  • Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. International Journal of Molecular Sciences, 2022.
  • Catalyst Free Synthesis of N-(1,3-Dioxoisoindolin-4-Yl)
  • Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. Scientific Reports, 2022.
  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 2021.
  • Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simul
  • Discovery of new VEGFR-2 inhibitors based on bis([1][2][8]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. European Journal of Medicinal Chemistry, 2021.

  • IC50 values and in vitro modeling. A. IC50 values (nM) of EGFR-TKIs for wild type and mutated EGFR are shown.
  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry, 2024.
  • 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide. MDPI, 2022.
  • Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. RSC Medicinal Chemistry, 2021.
  • 2-(4-Fluorophenyl)
  • IC 50 Values for Compounds in the EGFR Enzyme Assays EGFR IC 50 (nM) (95% CI) a.
  • Optimization of a LanthaScreen Kinase assay for EGFR (ErbB1) L858R. Thermo Fisher Scientific.
  • Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System (VEGFR2, KDR, Flk-1). Cayman Chemical.
  • Synthesis and biological evaluation of some N-(3-(1H-tetrazol-5-yl) phenyl)acetamide derivatives as novel non-carboxylic PTP1B inhibitors designed through bioisosteric modulation. Bioorganic & Medicinal Chemistry, 2018.
  • (PDF) Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity.
  • Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. Invitrogen.
  • Chemi-Verse™ EGFR Kinase Assay Kit. BPS Bioscience.
  • VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Assay Genie.
  • 50% of what? How exactly are IC50 and EC50 defined?. GraphPad.
  • (PDF) N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide.
  • Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. RSC Medicinal Chemistry.
  • Pharmacological synergism of 2,2-dichloroacetophenone and EGFR-TKi to overcome TKi-induced resistance in NSCLC cells. PubMed.

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Comparative

A Comparative Analysis Framework for 2-chloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide and Standard-of-Care Drugs

Senior Application Scientist's Note: In the landscape of drug discovery, the journey from a novel chemical entity to a clinically approved therapeutic is both long and fraught with challenges. The compound 2-chloro-N-(1-...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist's Note: In the landscape of drug discovery, the journey from a novel chemical entity to a clinically approved therapeutic is both long and fraught with challenges. The compound 2-chloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide is, at present, a molecule of synthetic interest with an undefined biological profile. As of the latest literature review, no public data exists detailing its mechanism of action, therapeutic targets, or efficacy in preclinical or clinical models.

This guide, therefore, takes a unique and pragmatic approach. Instead of a direct comparison, which is not currently possible, we will establish a comprehensive framework for the evaluation of this compound against current standards of care. This is a roadmap for the rigorous scientific inquiry required to elucidate its therapeutic potential. We will dissect the molecule into its core chemical motifs—the phthalide (1-oxo-1,3-dihydro-2-benzofuran) scaffold and the 2-chloro-N-acetamide moiety—to hypothesize potential biological activities based on existing knowledge of these structures. This document is designed for researchers, scientists, and drug development professionals to illustrate the logical and experimental progression from a novel compound to a potential therapeutic agent.

Deconstructing the Molecule: Inferring Potential Therapeutic Arenas

The structure of 2-chloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide suggests several avenues for investigation based on the known pharmacology of its constituent parts.

  • The Phthalide Core: Phthalides, also known as 2-benzofuran-1(3H)-ones, are recognized as "privileged scaffolds" in medicinal chemistry due to their presence in a wide array of biologically active compounds.[1] Research has highlighted their potential as anti-inflammatory, antioxidant, anti-HIV, and neuroprotective agents.[1] Notably, some phthalide derivatives have shown promise in the management of cardio-cerebrovascular and neurological disorders.

  • The 2-chloro-N-acetamide Moiety: This functional group is a common feature in molecules with a range of biological effects, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties. The chloroacetamide group is a reactive electrophile that can potentially form covalent bonds with nucleophilic residues (such as cysteine) in target proteins, leading to irreversible inhibition.

Given these insights, we can hypothesize that 2-chloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide may exhibit therapeutic potential in areas such as inflammation, pain, and oncology.

A Hypothetical Comparative Framework: Anti-Inflammatory Potential

Let us postulate that initial high-throughput screening reveals anti-inflammatory activity for our compound of interest. The subsequent step would be a systematic comparison against established standard-of-care drugs for inflammatory conditions like rheumatoid arthritis.

Standard-of-Care in Inflammatory Arthritis:

  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Ibuprofen, Naproxen.[2]

  • Corticosteroids: Prednisone.[2]

  • Disease-Modifying Antirheumatic Drugs (DMARDs): Methotrexate, Leflunomide.

  • Biologic DMARDs: TNF inhibitors (e.g., Adalimumab), IL-6 inhibitors (e.g., Tocilizumab).

Proposed Experimental Workflow for Comparative Efficacy

The following workflow outlines the necessary in vitro and in vivo studies to compare 2-chloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide with a standard-of-care, for instance, a generic NSAID like Indomethacin.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Efficacy & Safety Initial Screening Initial Screening Target Identification Target Identification Initial Screening->Target Identification Hit Compound Enzyme Inhibition Assays Enzyme Inhibition Assays Target Identification->Enzyme Inhibition Assays Identified Target (e.g., COX-2) Cell-Based Assays Cell-Based Assays Enzyme Inhibition Assays->Cell-Based Assays IC50 Values Animal Models of Inflammation Animal Models of Inflammation Cell-Based Assays->Animal Models of Inflammation Cellular Potency Pharmacokinetic Studies Pharmacokinetic Studies Animal Models of Inflammation->Pharmacokinetic Studies In Vivo Efficacy Toxicology Studies Toxicology Studies Pharmacokinetic Studies->Toxicology Studies ADME Profile Lead Optimization Lead Optimization Toxicology Studies->Lead Optimization Safety Profile

Caption: A generalized workflow for the preclinical evaluation of a novel anti-inflammatory compound.

Detailed Experimental Protocols

A. Cyclooxygenase (COX) Enzyme Inhibition Assay

  • Rationale: To determine if the compound's anti-inflammatory activity is mediated through the inhibition of COX-1 and COX-2 enzymes, a primary mechanism for NSAIDs.

  • Protocol:

    • Recombinant human COX-1 and COX-2 enzymes are used.

    • The compound of interest and a standard (e.g., Celecoxib for COX-2 selectivity) are serially diluted.

    • The enzymatic reaction is initiated by the addition of arachidonic acid.

    • The production of prostaglandin E2 (PGE2) is measured using an ELISA kit.

    • IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated.

B. Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages

  • Rationale: To assess the compound's ability to suppress the production of pro-inflammatory cytokines in a cellular context.

  • Protocol:

    • A murine macrophage cell line (e.g., RAW 264.7) is cultured.

    • Cells are pre-treated with various concentrations of the test compound or a standard (e.g., Dexamethasone) for 1 hour.

    • Inflammation is induced by the addition of LPS (1 µg/mL).

    • After 24 hours, the supernatant is collected, and the levels of TNF-α, IL-6, and IL-1β are quantified by ELISA.

    • Cell viability is assessed using an MTT assay to rule out cytotoxicity.

Hypothetical Data Comparison

The following tables illustrate how data from these experiments would be structured for a clear comparison.

Table 1: In Vitro COX Enzyme Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
2-chloro-N-(1-oxo...[Experimental Value][Experimental Value][Calculated Value]
Indomethacin0.11.50.07
Celecoxib>1000.04>2500

Table 2: Inhibition of Pro-inflammatory Cytokine Release in RAW 264.7 Cells

CompoundTNF-α IC50 (µM)IL-6 IC50 (µM)
2-chloro-N-(1-oxo...[Experimental Value][Experimental Value]
Dexamethasone0.010.005

Potential Signaling Pathway Modulation

Based on the known activities of phthalide derivatives, 2-chloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide might interfere with key inflammatory signaling pathways such as NF-κB and MAPK.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Induces Transcription Test Compound Test Compound Test Compound->IKK Potential Inhibition

Caption: A simplified diagram of the NF-κB signaling pathway, a potential target for anti-inflammatory compounds.

Conclusion and Future Directions

While 2-chloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide remains a molecule of unknown biological function, its chemical structure provides a rational basis for exploring its potential as a therapeutic agent, particularly in the realm of inflammatory diseases. This guide has outlined a hypothetical yet scientifically rigorous framework for such an investigation. The successful execution of these, and subsequent, experiments would be the first step in determining if this compound could one day stand alongside, or even surpass, current standard-of-care drugs. The path forward requires a commitment to meticulous experimental design, unbiased data interpretation, and a deep understanding of the clinical needs it may one day address.

References

  • Information on the synthesis and chemical properties of related phthalide derivatives can be found in various chemical synthesis publications. As no biological data is available for the specific compound, direct references to its activity are not possible.
  • Synthesis of N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide: A New Phthalide Derivative. Molbank. Available at: [Link]

  • Rheumatoid arthritis - Diagnosis and treatment. Mayo Clinic. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-chloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide

As a researcher in the dynamic field of drug development, your work with novel chemical entities is paramount. The compound 2-chloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide, with its benzofuranone core, belongs...

Author: BenchChem Technical Support Team. Date: February 2026

As a researcher in the dynamic field of drug development, your work with novel chemical entities is paramount. The compound 2-chloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide, with its benzofuranone core, belongs to a class of compounds recognized for their wide range of biological activities.[1][2] Ensuring your safety and the integrity of your research when handling such specialized reagents is non-negotiable. This guide provides a comprehensive, field-tested framework for the safe handling of this compound, with a focus on personal protective equipment (PPE).

Anticipated Hazard Profile: A Tale of Two Moieties

The structure of 2-chloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide suggests a hazard profile influenced by both the chloroacetamide and the benzofuranone components.

  • The Chloroacetamide Group: This functional group is well-characterized in terms of its potential health effects. Analogous compounds, such as 2-chloroacetamide, are known to be toxic if swallowed and may cause allergic skin reactions.[3][4] Furthermore, there is a concern for potential reproductive toxicity.[4] Therefore, it is prudent to handle 2-chloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide with the assumption that it may share these hazardous properties. Skin and respiratory protection are therefore of utmost importance.

  • The Benzofuranone Core: The 2-benzofuran-1(3H)-one, or phthalide, scaffold is a privileged structure in medicinal chemistry due to its diverse biological activities, including antioxidant, anti-HIV, and antifungal properties.[1][2] While this speaks to its potential therapeutic value, it also underscores the need for careful handling to avoid unintended biological effects through occupational exposure.

Given these considerations, a conservative and multi-layered PPE strategy is essential.

Recommended Personal Protective Equipment (PPE)

The following table outlines the minimum recommended PPE for handling 2-chloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide. It is crucial to always consult your institution's specific safety guidelines and the full Safety Data Sheet for any chemical before commencing work.

Task Eyes/Face Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or safety goggles.[5] A face shield is recommended if there is a risk of splashing.Nitrile or neoprene gloves (double-gloving recommended).[6][7]A fully buttoned lab coat.A NIOSH-approved N95 or higher-rated respirator is recommended, especially if not handled in a certified chemical fume hood.[8]
Dissolving and Solution Handling Safety goggles and a face shield to protect against splashes.[5]Chemical-resistant gloves (e.g., nitrile or neoprene). Ensure gloves are compatible with the solvent being used.[6]A chemical-resistant apron over a lab coat.Work should be performed in a certified chemical fume hood to minimize inhalation of vapors or aerosols.
Running Reactions and Work-up Safety goggles and a face shield.[5]Heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton™) may be required depending on the reagents and reaction conditions.A chemical-resistant apron over a lab coat.All operations should be conducted within a certified chemical fume hood.
Waste Disposal Safety goggles and a face shield.Chemical-resistant gloves.A chemical-resistant apron over a lab coat.Work should be performed in a certified chemical fume hood.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict, methodical workflow is critical for minimizing exposure and ensuring a safe working environment.

Preparation and Engineering Controls
  • Designated Area: All work with 2-chloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide should be conducted in a designated area, such as a certified chemical fume hood, to ensure adequate ventilation.[3][9]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: Have a chemical spill kit appropriate for solid reagents readily available.

Donning PPE

The following diagram illustrates the correct sequence for donning PPE to prevent cross-contamination.

PPE_Donning_Workflow cluster_donning PPE Donning Sequence Lab_Coat Lab Coat Respirator Respirator Lab_Coat->Respirator 1. Goggles Goggles/Face Shield Respirator->Goggles 2. Gloves Gloves Goggles->Gloves 3.

Figure 1. Recommended PPE Donning Sequence.
Handling the Compound
  • Weighing:

    • Perform all weighing activities within a chemical fume hood or a balance enclosure with appropriate exhaust ventilation.

    • Use a disposable weighing boat or paper to avoid contamination of the balance.

    • Handle the solid with a spatula. Avoid creating dust.[3][10]

  • Dissolving:

    • Add the solvent to the vessel containing the weighed compound slowly to prevent splashing.

    • If sonication or heating is required, ensure the vessel is appropriately sealed or equipped with a condenser to prevent the release of vapors.

Post-Handling and Decontamination
  • Cleaning: Clean all non-disposable equipment that has come into contact with the compound thoroughly.

  • Doffing PPE: Remove PPE in the reverse order of donning to prevent contamination of your skin and clothing. Dispose of single-use PPE in the appropriate waste stream.

Disposal Plan: Responsible Stewardship

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste: All solid waste contaminated with 2-chloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide (e.g., weighing paper, contaminated gloves, and other disposable labware) should be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, labeled hazardous waste container. Do not mix incompatible waste streams.

  • Disposal Vendor: All chemical waste must be disposed of through a licensed professional waste disposal service.[3] The material may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[3]

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[3] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]

  • Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection.

    • Cover the spill with an inert absorbent material.

    • Carefully sweep up the material and place it in a sealed container for disposal.[3]

    • Clean the spill area with a suitable solvent and then with soap and water.

By integrating these safety protocols and PPE recommendations into your daily laboratory practices, you can confidently and safely advance your research with 2-chloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide.

References

  • 2-Chloroacetamide - Eurofins USA. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 8).
  • Rodríguez, R., León, O., Quiroga, F., & Cifuentes, J. (2021). N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide. Molbank, 2021(3), M1244. Retrieved from [Link]

  • Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. (2021). ACS Omega. Retrieved from [Link]

  • N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide. (2021). MDPI. Retrieved from [Link]

  • Pesticide use and personal protective equipment. (2024, December 27). Health Victoria. Retrieved from [Link]

  • The Best Personal Protective Equipment For Pesticides. (n.d.). Solutions Pest & Lawn. Retrieved from [Link]

  • Safety Data Sheet: 2-chloroacetamide. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]

  • Acetamide - SAFETY DATA SHEET. (2023, March 30). PENTA. Retrieved from [Link]

  • 2-Chloro-N-(5-methyl-2,3-dihydro-benzofuran-3-yl)-acetamide. (n.d.). MOLBASE. Retrieved from [Link]

  • Herbicide Personal Protective Equipment (PPE). (2022, January 21). YouTube. Retrieved from [Link]

  • Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof. (2020). Google Patents.
  • Personal Protective Equipment for Handling Pesticides. (2019, January 3). UF/IFAS EDIS. Retrieved from [Link]

  • Acetamide - Hazardous Substance Fact Sheet. (2017, January). New Jersey Department of Health. Retrieved from [Link]

  • 2-chloro-N-[1-[oxo(thiophen-2-yl)methyl]-3,4-dihydro-2H-quinolin-7-yl]benzamide. (n.d.). Chembase.cn. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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2-chloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide
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